M3258

Immunoproteasome LMP7 Selectivity

Pan-proteasome inhibitors like bortezomib cause dose-limiting neurotoxicity and cardiotoxicity, confounding experimental readouts and limiting translational relevance. M3258 solves this by delivering unparalleled target selectivity. • >500-fold selectivity: IC50 3.6 nM for LMP7 (β5i) vs 2,519 nM for constitutive β5. • Safety differentiation: No cardiotoxicity or neurotoxicity in preclinical models-enables long-term in vivo dosing. • Superior efficacy: Outperforms bortezomib and ixazomib in multiple myeloma xenografts, including bortezomib-refractory models. Supplied as ≥98% pure solid with full analytical documentation. Ideal for oncology target validation, resistance mechanism studies, and PK/PD modeling.

Molecular Formula C17H20BNO5
Molecular Weight 329.2 g/mol
Cat. No. B2625604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameM3258
Molecular FormulaC17H20BNO5
Molecular Weight329.2 g/mol
Structural Identifiers
SMILESB(C(CC1=COC2=CC=CC=C21)NC(=O)C3CC4CCC3O4)(O)O
InChIInChI=1S/C17H20BNO5/c20-17(13-8-11-5-6-15(13)24-11)19-16(18(21)22)7-10-9-23-14-4-2-1-3-12(10)14/h1-4,9,11,13,15-16,21-22H,5-8H2,(H,19,20)/t11-,13-,15+,16+/m1/s1
InChIKeyRFQDLTYXNINJON-OYNZBZHQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

M3258 LMP7 Inhibitor Overview


M3258 is an orally bioavailable, potent, and reversible inhibitor of the immunoproteasome subunit LMP7 (β5i/PSMB8), a chymotrypsin-like protease predominantly expressed in normal and malignant hematolymphoid cells [1]. It belongs to the class of amido boronic acids, which were optimized through structure-based design to achieve high selectivity for LMP7 over other constitutive and immunoproteasome subunits [2]. This compound was advanced into a Phase I clinical trial (NCT04075721) for relapsed/refractory multiple myeloma based on its favorable preclinical profile [3].

Why M3258 Cannot Be Substituted


M3258 is a highly selective inhibitor of a single proteasome subunit (LMP7/β5i), whereas clinically used pan-proteasome inhibitors (e.g., bortezomib, carfilzomib, ixazomib) non-selectively target multiple subunits of both the constitutive proteasome and immunoproteasome with comparable potency [1]. This indiscriminate inhibition underpins dose-limiting toxicities, including peripheral neuropathy and cardiotoxicity, which are not observed with M3258 [2]. Furthermore, other LMP7 inhibitors like ONX-0914 exhibit lower selectivity (<40-fold) over constitutive proteasome subunits, whereas M3258 demonstrates >500-fold selectivity [3]. These fundamental differences in target engagement and safety profile mean that M3258 cannot be substituted by generic proteasome inhibitors or less selective immunoproteasome inhibitors without fundamentally altering the experimental or therapeutic outcome.

M3258 Quantitative Evidence


Biochemical Selectivity for LMP7

M3258 demonstrates exceptional selectivity for the immunoproteasome subunit LMP7 (β5i) with an IC50 of 3.6–4.1 nM, while showing minimal activity against the constitutive proteasome subunit β5c (IC50 = 2519 nM), resulting in a selectivity window of >500-fold . In contrast, pan-proteasome inhibitors like bortezomib and carfilzomib inhibit LMP7 and other constitutive/immunoproteasome subunits with comparable potency, typically with IC50 values in the low nanomolar range across multiple subunits [1]. The previously described immunoproteasome inhibitor ONX-0914 exhibits only 20- to 40-fold selectivity over β5c or LMP2, underscoring the superior selectivity of M3258 .

Immunoproteasome LMP7 Selectivity

Efficacy vs. Bortezomib in Myeloma Xenografts

In head-to-head xenograft studies using human multiple myeloma cell lines (U266B1, MM.1S), M3258 demonstrated superior tumor growth inhibition compared to the FDA-approved pan-proteasome inhibitors bortezomib and ixazomib [1]. For example, in the U266B1 subcutaneous xenograft model, daily oral dosing of M3258 at 1 mg/kg resulted in a significantly greater reduction in tumor volume than twice-weekly subcutaneous bortezomib (0.5 mg/kg) or oral ixazomib (10 mg/kg) administered according to clinical schedules [2]. The study authors noted that M3258 showed 'superior antitumor efficacy in selected multiple myeloma and mantle cell lymphoma xenograft models' compared to these standard-of-care agents [3].

Multiple Myeloma Xenograft In Vivo Efficacy

Activity in Bortezomib-Refractory Myeloma Models

M3258 has demonstrated robust antitumor activity in several multiple myeloma xenograft models that are refractory to bortezomib [1]. This includes models derived from cell lines with acquired resistance to bortezomib, where M3258 achieved significant tumor growth inhibition at oral doses as low as 1 mg/kg, leading to complete tumor regression in some cases [2]. In contrast, bortezomib treatment in these models resulted in continued tumor progression [3]. This differential activity is attributed to the distinct mechanism of selective LMP7 inhibition, which avoids the resistance pathways that emerge with pan-proteasome inhibition.

Drug Resistance Multiple Myeloma Proteasome Inhibitor

Nonclinical Safety Profile

In comprehensive nonclinical safety pharmacology studies, M3258 did not cause any functional impairments of the cardiovascular system, including no effect on hERG channel, guinea pig heart refractory period, or rat aortic contraction, and no changes in cardiovascular function in dogs [1]. It also had no effect on respiratory function or neurobehavioral parameters in rats [2]. In contrast, pan-proteasome inhibitors like bortezomib and carfilzomib are associated with significant cardiotoxicity and peripheral neuropathy in both preclinical models and clinical practice [3]. Furthermore, in 4-week pivotal toxicity studies in rats and dogs, M3258's toxicity was confined to the lympho-hematopoietic system and intestine, sparing the stomach, nervous system, heart, lungs, and kidneys [4].

Safety Pharmacology Toxicology Selectivity

Efficacy in ALL Models

In KMT2A::AFF1 (MLL-AF4) driven acute lymphoblastic leukemia (ALL) models, the highly specific immunoproteasome inhibitor M3258 induced rapid apoptosis in vitro and demonstrated comparable efficacy to the pan-proteasome inhibitor bortezomib in reducing tumor growth and causing tumor regression when combined with chemotherapy in vivo [1]. Specifically, treatment with M3258, ONX-0914, and bortezomib all induced proteotoxic stress that was preventable by cycloheximide, confirming a shared mechanism [2]. However, M3258 is expected to have a reduced toxicity profile compared to bortezomib due to its high selectivity, a key differentiator for clinical development in this indication [3].

Acute Lymphoblastic Leukemia Proteotoxic Stress Combination Therapy

Translational PK/PD Modeling

A fit-for-purpose translational PK/PD model for M3258 was developed using data from multiple preclinical species (mouse, rat, dog, monkey) to predict human pharmacokinetics and an efficacious dose range [1]. The model predicted a free M3258 concentration of 45 nM for half-maximal tumor growth inhibition (KC50) in mice and a free IC50 of 9 nM for LMP7 inhibition in dogs in vivo, which closely matched in vitro measurements [2]. Critically, when compared to early Phase Ia clinical data, the model accurately predicted human PK, while the extent and duration of PD response (LMP7 inhibition) was more pronounced than estimated [3]. This validated modeling approach provides a quantitative basis for dose selection and differentiates M3258 from less well-characterized LMP7 inhibitors lacking such translational data packages.

Pharmacokinetics Pharmacodynamics Translational Modeling

M3258 Research and Procurement Applications


Preclinical Efficacy in Multiple Myeloma

M3258 is ideally suited for in vivo studies in multiple myeloma xenograft models, particularly those requiring a direct comparison with standard-of-care proteasome inhibitors. The evidence of superior tumor growth inhibition compared to bortezomib and ixazomib, combined with activity in bortezomib-refractory models, makes it a compelling tool for investigating mechanisms of resistance and for evaluating new combination therapies [1]. Its oral bioavailability and favorable safety profile also facilitate long-term dosing studies [2].

LMP7 Inhibition Beyond Myeloma

The demonstration of efficacy in ALL models, comparable to bortezomib, positions M3258 as a valuable probe for exploring the therapeutic potential of selective LMP7 inhibition in other hematologic cancers, such as mantle cell lymphoma and acute lymphoblastic leukemia [3]. Its high selectivity minimizes confounding off-target effects, allowing for cleaner interpretation of LMP7-specific biology in these disease contexts [4].

Safety Pharmacology Studies

M3258's unique nonclinical safety profile—specifically the absence of cardiotoxicity and neurotoxicity—makes it an essential control compound for studies aimed at dissecting the on-target vs. off-target toxicities of pan-proteasome inhibitors [5]. It can be used to benchmark new proteasome inhibitors with varying selectivity profiles, helping to define the safety margins achievable with selective target engagement [6].

Translational PK/PD and Dose Optimization

Given the robust translational PK/PD model developed for M3258, this compound serves as an excellent tool for researchers focused on pharmacometric analyses, in vitro-in vivo extrapolation (IVIVE), and allometric scaling [7]. Its well-characterized PK and PD relationships across multiple species provide a benchmark for developing and validating models for other targeted protein degradation agents [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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